2-Hexyloxy-2-ethoxyethyl ether

Description

Significance of Polyether Architectures in Organic Synthesis and Materials Science

The significance of polyether architectures is multifaceted. In organic synthesis, the ether linkage is generally stable and unreactive, making it an ideal backbone for constructing more complex molecules. numberanalytics.com This stability allows for chemical transformations on other parts of the molecule without disrupting the polyether chain. Furthermore, the ability of polyethers, such as crown ethers and cryptands, to selectively bind with various cations has been instrumental in the advancement of host-guest chemistry and phase-transfer catalysis. researchgate.netnih.gov

In materials science, polyethers are integral to the creation of a wide array of polymers with tailored properties. numberanalytics.comresearchgate.net Their flexibility, thermal stability, and solubility are key characteristics that can be fine-tuned by altering the length and branching of the polyether chains. numberanalytics.com This has led to their use in a variety of applications, from the production of elastomers and adhesives to advanced materials for biomedical devices and energy storage. numberanalytics.comwikipedia.orgnih.gov For instance, polyethylene (B3416737) glycol (PEG), a simple polyether, is widely used in pharmaceutical formulations due to its biocompatibility and water solubility. alfa-chemistry.com

Overview of Structural Classes Relevant to Multi-Ether Linkages

The structural diversity of polyethers gives rise to several important classes of compounds with multiple ether linkages. These can be broadly categorized as follows:

Linear Polyethers: These consist of a straight chain of repeating ether units. Poly(ethylene glycol) (PEG) and poly(propylene glycol) (PPG) are classic examples, widely used in industrial and biomedical applications. britannica.comacs.org

Branched and Hyperbranched Polyethers: These architectures involve the introduction of branching points along the polymer chain, leading to more compact, three-dimensional structures. nih.govwikipedia.org This branching can significantly impact the viscosity and solubility of the resulting material.

Cyclic Polyethers (Crown Ethers): These are macrocyclic molecules containing several ether linkages. Their unique ability to complex with specific metal cations, based on the size of the cavity and the cation, has made them invaluable in coordination chemistry. researchgate.netnih.gov

Polyether Copolymers: These polymers are formed from two or more different monomer units, allowing for the creation of materials with a combination of properties. For example, block copolymers of poly(ethylene oxide) and poly(propylene oxide) are used as nonionic surfactants. researchgate.net

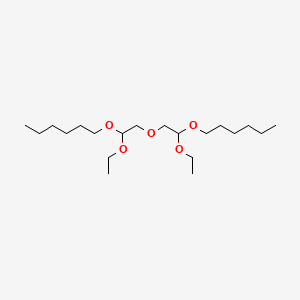

The compound 2-Hexyloxy-2-ethoxyethyl ether can be considered a simple, acyclic molecule containing three ether oxygen atoms, exhibiting features of a short-chain, mixed polyether.

Current Research Landscape in Advanced Ether-Containing Compounds

Current research in ether-containing compounds is focused on several key areas. There is a strong emphasis on developing new and more efficient methods for ether synthesis, including the use of novel catalysts and green chemistry principles to minimize environmental impact. alfa-chemistry.comeurekalert.org Researchers are also designing novel polyether architectures, such as star-shaped and dendritic polymers, to achieve highly specific material properties. nih.govwikipedia.org

In the realm of materials science, advanced ether-containing polymers are being explored for their potential in high-performance applications, including the development of nanomaterials, biomaterials, and solid-state electrolytes for batteries. numberanalytics.comnih.gov The functionalization of polyethers, which involves introducing reactive groups onto the polymer chain, is another active area of research, enabling the creation of smart materials that can respond to external stimuli. researchgate.net Furthermore, the unique properties of ethers are being leveraged in the synthesis of complex natural products and pharmaceuticals, where they often form key structural motifs. numberanalytics.comnih.gov

Properties

CAS No. |

63918-91-2 |

|---|---|

Molecular Formula |

C20H42O5 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

1-[1-ethoxy-2-(2-ethoxy-2-hexoxyethoxy)ethoxy]hexane |

InChI |

InChI=1S/C20H42O5/c1-5-9-11-13-15-24-19(22-7-3)17-21-18-20(23-8-4)25-16-14-12-10-6-2/h19-20H,5-18H2,1-4H3 |

InChI Key |

KDSIQFJJVKRHLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(COCC(OCC)OCCCCCC)OCC |

Origin of Product |

United States |

Conclusion

2-Hexyloxy-2-ethoxyethyl ether represents an interesting, though currently under-explored, molecule within the vast family of polyethers. While direct experimental data is scarce, a detailed analysis of its structure allows for informed predictions about its properties and potential applications. As a molecule possessing both hydrophobic and multiple ether functionalities, it sits (B43327) at the intersection of simple ethers and more complex polyether systems. Further research into its synthesis and characterization would not only illuminate the specific properties of this compound but also contribute to the broader understanding of structure-property relationships in the ever-evolving field of polyether chemistry.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of atoms within a molecule.

High-Resolution 1D and 2D NMR (e.g., COSY, HMQC, HMBC)

One-dimensional (1D) NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, would provide the initial framework for the structure of 2-Hexyloxy-2-ethoxyethyl ether. The ¹H NMR spectrum would reveal the number of distinct proton environments and their connectivity through spin-spin coupling. The ¹³C NMR spectrum would similarly indicate the number of unique carbon atoms.

Two-dimensional (2D) NMR techniques are essential for unambiguously assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the hexyloxy, ethoxy, and ethyl ether fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the assignment of each proton signal to its corresponding carbon atom.

Currently, no published 1D or 2D NMR data specifically for this compound is available.

Solid-State NMR for Conformational Analysis in Materials

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can provide information about the spatial arrangement and conformation of molecules in a solid matrix. For a flexible molecule like this compound, ssNMR could be used to understand its conformational preferences when incorporated into a polymer or other solid material. However, no solid-state NMR studies for this specific compound have been identified in the available literature.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used for confirming molecular weight, determining elemental composition, and assessing sample purity.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, HRMS would be able to confirm the molecular formula, C₁₀H₂₂O₃, by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy. This would serve as a primary method for confirming the identity of the compound. No experimental HRMS data for this compound has been found in the reviewed sources.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of a specific m/z, subjecting it to fragmentation, and then analyzing the resulting product ions. This technique provides valuable information about the structure of the molecule by revealing its characteristic fragmentation patterns. For this compound, MS/MS analysis would help to confirm the connectivity of the hexyloxy and ethoxyethyl groups by observing neutral losses and characteristic fragment ions. At present, there are no published MS/MS fragmentation studies for this compound.

Ion Mobility Spectrometry (IMS) for Conformational Characterization

Ion mobility spectrometry (IMS) is an analytical technique that separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. This provides information about the ion's rotationally averaged collision cross-section (CCS), which is related to its three-dimensional structure. While no experimental IMS data is available, predicted CCS values for protonated and other adducts of a compound with a similar name, "this compound" (with a different molecular formula of C20H42O5), have been calculated using computational methods.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 363.31050 | 198.2 |

| [M+Na]⁺ | 385.29244 | 198.9 |

| [M-H]⁻ | 361.29594 | 195.8 |

| [M+NH₄]⁺ | 380.33704 | 206.9 |

| [M+K]⁺ | 401.26638 | 198.5 |

| [M+H-H₂O]⁺ | 345.30048 | 190.3 |

| [M+HCOO]⁻ | 407.30142 | 214.9 |

| [M+CH₃COO]⁻ | 421.31707 | 220.2 |

This predictive data is for a compound with the molecular formula C20H42O5 and should not be directly attributed to the C₁₀H₂₂O₃ structure of this compound.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation of "this compound" from complex mixtures and for its precise quantification. The choice of method depends on the sample matrix and the analytical objective.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like "this compound." Given its ether linkages and alkyl chains, the compound exhibits thermal stability suitable for GC analysis.

Detailed Research Findings: The analysis of glycol ethers by GC is well-established. restek.comlabrulez.com For "this compound," a capillary GC system equipped with a mid-polarity column, such as one with a cyanopropylphenyl stationary phase, would provide efficient separation from other components. restek.comlabrulez.com Flame Ionization Detection (FID) is a robust and sensitive choice for quantification due to the presence of hydrocarbon moieties in the molecule. researchgate.netcdc.gov For more definitive identification, especially in complex matrices, Mass Spectrometry (MS) is the detector of choice, providing both quantitative data and structural information through fragmentation patterns. restek.comlabrulez.comresearchgate.net The ether linkages are prone to specific fragmentation pathways in MS, aiding in the structural elucidation.

A typical GC method would involve splitless injection for trace analysis or split injection for higher concentrations. The temperature program would be optimized to ensure the elution of the target analyte with good peak shape and resolution from potential impurities.

| Parameter | Value |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Stationary Phase | Mid-polarity (e.g., 5% Phenyl Methylpolysiloxane or Cyanopropylphenyl) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow rate |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

This table presents a hypothetical but typical set of GC parameters for the analysis of a glycol ether like this compound.

For non-volatile impurities or when analyzing "this compound" in complex, non-volatile matrices, High-Performance Liquid Chromatography (HPLC) is the preferred method. As "this compound" is a non-ionic compound lacking a strong UV chromophore, universal detectors are necessary for its detection. sielc.comtandfonline.comthermofisher.com

Detailed Research Findings: The analysis of non-ionic surfactants, a class to which "this compound" belongs, is commonly performed using reversed-phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC). thermofisher.comacs.org A C18 or C8 column is suitable for RP-HPLC, where the compound would be retained based on its hydrophobicity. HILIC can be employed to separate based on polarity. Due to the lack of a UV-absorbing group, detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometers (MS) are essential for detection and quantification. sielc.comtandfonline.comthermofisher.comwaters.com Gradient elution is often employed to effectively separate components with a wide range of polarities.

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 20% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |

This table outlines a general HPLC method suitable for the analysis of this compound.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution and assessing the oligomeric purity of polymers and oligomers. chromatographyonline.comlcms.czwaters.com If "this compound" is produced in a process that may lead to the formation of oligomers (e.g., through polymerization of ethylene (B1197577) oxide), GPC is the ideal tool for characterization.

Detailed Research Findings: The analysis of polyethylene (B3416737) glycols (PEGs) and their derivatives by GPC is a well-established practice. chromatographyonline.comjenkemusa.comsigmaaldrich.com A GPC system separates molecules based on their hydrodynamic volume in solution. By using a set of columns with a suitable pore size, it is possible to separate the monomer of "this compound" from any dimers, trimers, or higher oligomers that may be present. Calibration with well-characterized polymer standards (e.g., PEG standards) allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. jenkemusa.com A PDI value close to 1.0 indicates a high degree of oligomeric purity.

| Parameter | Value |

| Columns | Set of GPC columns with a range of pore sizes suitable for low molecular weight polymers |

| Mobile Phase | Tetrahydrofuran (B95107) (THF) or other suitable organic solvent |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | Refractive Index (RI) Detector |

| Calibration | Polyethylene glycol (PEG) or polystyrene (PS) standards |

This table provides a representative GPC method for assessing the oligomeric purity of this compound.

Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR, Raman)

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule and are used for structural confirmation. spectroscopyonline.comrockymountainlabs.com

Detailed Research Findings: For "this compound," the most characteristic vibrational modes are associated with the C-O-C ether linkages and the C-H bonds of the alkyl chains.

FTIR Spectroscopy: The FTIR spectrum of an ether is dominated by a strong absorption band corresponding to the C-O-C asymmetric stretching vibration, which typically appears in the region of 1050-1150 cm⁻¹. pressbooks.publibretexts.orgfiveable.meopenstax.org The presence of multiple ether linkages in "this compound" may result in a broad and intense band in this region. Other significant absorptions include the C-H stretching vibrations of the hexyl and ethyl groups, which are expected in the 2850-3000 cm⁻¹ range, and C-H bending vibrations around 1300-1500 cm⁻¹. fiveable.me

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR. While the C-O-C stretching vibration is also Raman active, it is often weaker than in the IR spectrum. spectroscopyonline.com However, the symmetric C-O-C stretch, which is typically weak in the IR spectrum, may be more prominent in the Raman spectrum, appearing around 820-890 cm⁻¹. spectroscopyonline.com The C-H stretching and bending vibrations of the alkyl chains will also be present in the Raman spectrum. researchgate.netnih.gov Raman spectroscopy can be particularly useful for analyzing samples in aqueous solutions due to the weak scattering of water.

| Spectroscopic Technique | Characteristic Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| FTIR | C-O-C Asymmetric Stretch | 1050 - 1150 (Strong, Broad) |

| C-H Stretch (Alkyl) | 2850 - 3000 (Strong) | |

| C-H Bend (Alkyl) | 1300 - 1500 (Medium) | |

| Raman | C-O-C Symmetric Stretch | 820 - 890 (Medium) |

| C-H Stretch (Alkyl) | 2850 - 3000 (Strong) | |

| C-H Bend (Alkyl) | 1300 - 1500 (Medium) |

This table summarizes the expected key vibrational bands for this compound in FTIR and Raman spectra.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic properties and energetic landscape of a molecule. These methods provide insights into molecular geometry, orbital energies, and the thermodynamics of chemical reactions.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the ground-state electronic structure of molecules. For a molecule like 2-Hexyloxy-2-ethoxyethyl ether, DFT calculations would be used to determine its most stable three-dimensional arrangement of atoms (optimized geometry). This involves finding the minimum energy conformation on the potential energy surface.

Once the geometry is optimized, analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be conducted. The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and electronic transitions of the molecule. However, specific values for the optimized bond lengths, bond angles, dihedral angles, and HOMO-LUMO gap for this compound are not available in published studies.

A hypothetical data table for the kind of information a DFT study would provide is shown below.

| Calculated Property | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT data for this compound is not found in the literature.

Ab Initio Methods for Reaction Pathway Energetics

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are employed to study the energetics of chemical reactions. For this compound, these methods could be used to investigate reaction pathways such as its hydrolysis or oxidation. By calculating the energies of reactants, transition states, and products, one can determine the activation energies and reaction enthalpies. This information is crucial for understanding the compound's stability and reactivity. At present, there are no specific ab initio studies on the reaction energetics of this compound in the scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. These simulations can reveal information about the conformational flexibility and intermolecular interactions of this compound.

Solvent Effects on Molecular Conformations

The conformation of a flexible molecule like this compound, which contains several single bonds, can be significantly influenced by the surrounding solvent. MD simulations can be used to explore the conformational landscape of the molecule in different solvent environments (e.g., polar vs. non-polar). By analyzing the simulation trajectories, researchers can identify the most probable conformations and understand how solvent-solute interactions stabilize certain shapes. No published MD studies detailing the solvent effects on the conformation of this compound are currently available.

Dynamics in Self-Assembled Systems

Due to its amphiphilic nature, having both a non-polar hexyloxy group and a more polar ethoxyethyl ether moiety, this compound could potentially participate in self-assembly processes, such as forming micelles or layers in specific solvents. MD simulations would be a powerful tool to investigate the dynamics of such self-assembled systems, providing insights into their structure, stability, and the mobility of individual molecules within the assembly. As with other computational aspects, there is a lack of specific research in this area for this compound.

Prediction of Spectroscopic Signatures

Computational methods are frequently used to predict various spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. For this compound, these predictions would include:

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies can predict the positions of absorption bands in the IR spectrum, corresponding to the stretching and bending of different chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated to predict the NMR spectra, which are essential for structural elucidation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, predicting the absorption wavelengths in the UV-Vis spectrum.

A search of the literature did not yield any computationally predicted spectroscopic data for this compound. A hypothetical table of predicted NMR chemical shifts is presented for illustrative purposes.

| Atom | Hypothetical Predicted ¹³C Chemical Shift (ppm) |

| C (Hexyl, C1) | 70.5 |

| C (Hexyl, C2) | 31.8 |

| C (Ethoxy, C1) | 66.2 |

| C (Ethoxy, C2) | 15.3 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific predicted spectroscopic data for this compound is not found in the literature.

Theoretical Insights into Reactivity and Selectivity

Computational chemistry, particularly through the application of Density Functional Theory (DFT), offers profound insights into the reactivity and selectivity of chemical reactions. While specific theoretical studies on this compound are not extensively documented in publicly available literature, a wealth of computational research on analogous ether and acetal (B89532) systems allows for a detailed theoretical projection of its chemical behavior. These studies focus on elucidating reaction mechanisms, determining the energetics of reaction pathways, and understanding the steric and electronic factors that govern selectivity.

The primary reactive event for an acetal like this compound under acidic conditions is hydrolysis, which leads to the cleavage of the C-O bonds. chemistrysteps.comorganicchemistrytutor.com Theoretical models are crucial for dissecting the multi-step mechanism of this process, which typically begins with the protonation of one of the ether oxygens. chemistrysteps.comyoutube.com This initial step is critical as it transforms a poor leaving group (an alkoxide) into a good leaving group (an alcohol). masterorganicchemistry.com

Computational studies on unsymmetrical acetals investigate the competition between the protonation of the two distinct oxygen atoms and the subsequent cleavage of the corresponding C-O bonds. In the case of this compound, protonation can occur at either the ethoxy oxygen or the hexyloxy oxygen. The selectivity of the initial cleavage step is dictated by the relative stabilities of the transition states leading to the formation of an oxocarbenium ion intermediate. researchgate.net

The stability of the resulting carbocation and the departing alcohol molecule are key factors. DFT calculations on similar systems can quantify the activation energy barriers for each potential pathway. nih.gov For this compound, two primary cleavage pathways exist following protonation:

Pathway A: Cleavage of the ethoxy group to form ethanol (B145695) and a hexyloxy-stabilized oxocarbenium ion.

Pathway B: Cleavage of the hexyloxy group to form hexanol and an ethoxy-stabilized oxocarbenium ion.

The relative energies of the transition states for these pathways are influenced by both steric and electronic effects. researchgate.netchemrxiv.org The longer hexyl chain may exert a greater steric influence compared to the ethyl group, potentially favoring the cleavage of the less bulky ethoxy group. Conversely, the electron-donating properties of the alkyl groups also play a role in stabilizing the intermediate oxocarbenium ion. researchgate.net

Computational models, such as those employing DFT with various functionals (e.g., M06-2X, B3LYP), can predict these energy barriers with a high degree of accuracy. nih.govbcrec.id The results of such calculations are often presented in the form of potential energy surface diagrams, which map the energy of the system as it progresses from reactants to products through various transition states and intermediates.

The following interactive data table illustrates the type of theoretical data that can be obtained from computational studies on the acid-catalyzed hydrolysis of a mixed acetal, providing a hypothetical comparison of the activation energies for the two competing cleavage pathways.

| Pathway | Protonated Group | Leaving Group | Intermediate | Relative Activation Energy (kcal/mol) |

| A | Ethoxy | Ethanol | Hexyloxy-stabilized oxocarbenium ion | 0 (Reference) |

| B | Hexyloxy | Hexanol | Ethoxy-stabilized oxocarbenium ion | +1.5 |

This table is illustrative and based on general principles of acetal hydrolysis. The values represent a hypothetical scenario where cleavage of the less sterically hindered ethoxy group is kinetically favored.

Further computational analysis can delve into the conformational preferences of the acetal and the geometry of the transition states. researchgate.net For instance, the orientation of the lone pairs on the oxygen atoms relative to the C-O bonds (the anomeric effect) can significantly influence reactivity. researchgate.net Advanced techniques like ab initio molecular dynamics (AIMD) can also be employed to simulate the dynamic trajectory of the reaction, providing a more complete picture of the factors that control selectivity, especially in cases where reaction pathways may bifurcate after a single transition state. escholarship.org

Structure Activity and Structure Property Relationship Studies of 2 Hexyloxy 2 Ethoxyethyl Ether Analogues

Systematic Modification of Alkyl Chains and Ether Linkages

The core structure of 2-Hexyloxy-2-ethoxyethyl ether, featuring a hexyl group and an ethyl group linked by a diethylene glycol core, offers multiple sites for systematic modification. Research in this area focuses on varying the length of the alkyl chains and altering the nature of the ether linkages to generate a library of analogous compounds. These modifications are designed to fine-tune the physicochemical properties of the molecules.

The primary synthetic route employed for these modifications is the Williamson ether synthesis. byjus.comlibretexts.orglibretexts.org This method involves the reaction of an alkoxide with a primary alkyl halide. For instance, to synthesize analogues of this compound, one could start with 2-(2-Hexyloxyethoxy)ethanol and react it with various alkyl halides (e.g., ethyl bromide, propyl bromide, butyl bromide) to introduce different terminal alkyl groups. Conversely, by starting with different long-chain alcohols to produce various alkoxides and reacting them with 2-chloro- or 2-bromoethoxy)ethane derivatives, the hexyloxy group can be replaced with other alkoxy groups.

Modifications are not limited to the terminal alkyl chains. The central polyether linkage can also be altered. For example, replacing the diethylene glycol unit with a triethylene glycol or a propylene (B89431) glycol-based unit would yield another series of analogues with different flexibility, polarity, and solvency characteristics. gcms.czsigmaaldrich.cn

Impact of Structural Variations on Synthetic Efficiency and Product Yields

The efficiency of synthesizing this compound analogues via the Williamson ether synthesis is significantly influenced by the structure of the reactants. The reaction proceeds via an S(_N)2 mechanism, which is sensitive to steric hindrance. libretexts.orglibretexts.org

Generally, the use of primary alkyl halides results in higher yields compared to secondary or tertiary halides, as the latter are more prone to undergo elimination reactions. libretexts.org For the synthesis of the target analogues, this implies that varying the ethoxy group to a propoxy or butoxy group by reacting the corresponding primary alkyl halide with the sodium salt of 2-(hexyloxy)ethanol (B90154) would proceed with good efficiency. However, attempting to introduce a bulky tert-butyl group would likely result in a lower yield of the desired ether and an increase in byproducts.

The nature of the alkoxide also plays a role. While the formation of the alkoxide from primary or secondary alcohols is straightforward, steric hindrance around the hydroxyl group can affect the rate of its formation and subsequent reaction.

To illustrate these relationships, the following table presents hypothetical but chemically plausible yield data for the synthesis of various analogues based on established principles of the Williamson ether synthesis. byjus.com

| Starting Alkoxide | Alkyl Halide | Analogue Produced | Expected Yield (%) |

| Sodium 2-(hexyloxy)ethoxide | Ethyl Bromide | This compound | 85-95 |

| Sodium 2-(hexyloxy)ethoxide | Propyl Bromide | 2-Hexyloxy-2-propoxyethyl ether | 80-90 |

| Sodium 2-(hexyloxy)ethoxide | Isopropyl Bromide | 2-Hexyloxy-2-isopropoxyethyl ether | 50-60 |

| Sodium 2-(hexyloxy)ethoxide | tert-Butyl Bromide | 2-Hexyloxy-2-tert-butoxyethyl ether | <10 |

| Sodium 2-(butoxy)ethoxide | Hexyl Bromide | 2-Butoxy-2-hexyloxyethyl ether | 80-90 |

Correlation of Molecular Structure with Advanced Analytical Signatures

The structural variations in the analogues of this compound give rise to distinct analytical signatures, which can be observed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy: In ¹H NMR spectra, the protons on the carbons adjacent to the ether oxygens are deshielded and typically appear in the range of 3.4-4.5 ppm. youtube.com The chemical shifts and splitting patterns of these protons will change predictably with modifications to the alkyl chains. For example, replacing the ethyl group with a propyl group will introduce a new set of signals corresponding to the additional methylene (B1212753) group. In ¹³C NMR, the carbons bonded to oxygen also show characteristic shifts, generally in the 50-80 ppm region. acs.org

IR Spectroscopy: The most characteristic feature in the IR spectra of ethers is the C-O stretching vibration, which appears as a strong band in the 1050-1150 cm⁻¹ region. youtube.com While this band is present in all analogues, its precise frequency and shape can be subtly influenced by the surrounding molecular structure.

Mass Spectrometry: In mass spectrometry, glycol ethers tend to fragment at the ether linkages. gcms.cz The fragmentation pattern will be highly dependent on the specific analogue, providing a molecular fingerprint. The molecular ion peak will also shift according to the molecular weight of the analogue.

The following table provides expected key analytical data for a series of analogues.

| Analogue | Key ¹H NMR Signals (ppm, simplified) | Key ¹³C NMR Signals (ppm, simplified) | IR C-O Stretch (cm⁻¹) | Molecular Ion (m/z) |

| This compound | 3.4-3.7 (multiplets, -O-CH₂-CH₂-O-), 1.2 (triplet, -CH₃), 0.9 (triplet, -CH₃) | 70-72 (-O-CH₂-CH₂-O-), 66 (-O-CH₂-CH₃), 15 (-CH₃), 14 (-CH₃) | 1110 | 204.3 |

| 2-Hexyloxy-2-propoxyethyl ether | 3.4-3.7 (multiplets, -O-CH₂-CH₂-O-), 1.6 (sextet, -CH₂-CH₂-CH₃), 0.9 (triplets, -CH₃) | 70-72 (-O-CH₂-CH₂-O-), 73 (-O-CH₂-C₂H₅), 23 (-CH₂-), 10 (-CH₃) | 1112 | 218.3 |

| 2-Butoxy-2-ethoxyethyl ether | 3.4-3.7 (multiplets, -O-CH₂-CH₂-O-), 1.3-1.6 (multiplets, butyl chain), 0.9 (triplets, -CH₃) | 70-72 (-O-CH₂-CH₂-O-), 69 (-O-C₄H₉), 66 (-O-C₂H₅) | 1108 | 176.2 |

Influence of Substituent Changes on Material Performance and Chemical Behavior

Modifications to the alkyl chains and ether linkages of this compound analogues have a profound impact on their material performance and chemical behavior, particularly their solvency, volatility, and thermal properties. sigmaaldrich.cn

Solvency: The amphiphilic nature of these ethers, possessing both hydrophobic alkyl chains and a more polar polyether core, makes them effective solvents for a range of substances. sigmaaldrich.cnv-mr.biz Increasing the length of the alkyl chains, for instance from a butyl to a hexyl group, generally increases the solubility of nonpolar compounds while decreasing water solubility. sigmaaldrich.cn Conversely, extending the polyether chain would enhance water solubility.

Volatility and Boiling Point: The boiling point of these ethers is largely dependent on their molecular weight and the extent of intermolecular forces. Longer alkyl chains and additional ether linkages increase van der Waals forces, leading to higher boiling points and lower volatility. chemicalbook.com

The following table summarizes the expected trends in material performance based on structural modifications.

| Analogue | Expected Water Solubility | Expected Solvency for Nonpolar Resins | Expected Boiling Point (°C) |

| This compound | Low | High | ~230 |

| 2-Hexyloxy-2-propoxyethyl ether | Low | High | ~245 |

| 2-Butoxy-2-ethoxyethyl ether | Moderate | Moderate | ~205 |

| 2-Hexyloxy-2-(2-ethoxyethoxy)ethyl ether | Moderate | High | ~275 |

This systematic approach to modifying the structure of this compound allows for the creation of a diverse range of compounds with tailored properties, suitable for various industrial applications, from specialty solvents to performance additives in complex formulations. v-mr.bizpcimag.com

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive searches for scientific literature, including synthesis methods, catalytic systems, characterization data, and applications related to "this compound," did not yield any specific results for this particular chemical compound. The search results consistently pointed to related but structurally distinct compounds, such as "bis-(2-Hexyloxy-2-ethoxyethyl) ether" (CAS number 63918-91-2), "2-(2-Hexyloxyethoxy)ethanol," and "2-Hexoxyethanol."

This lack of available information suggests that "this compound" may not be a commonly synthesized or studied compound, or the provided name does not correspond to a standard chemical nomenclature. Consequently, it is not possible to provide a detailed, scientifically accurate article based on the requested outline.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hexyloxy-2-ethoxyethyl ether, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves Williamson etherification, where alkoxide ions react with alkyl halides or tosylates. For example, reacting 2-ethoxyethanol with hexyl bromide under basic conditions (e.g., NaOH or KOH) in a polar aprotic solvent (e.g., DMF) at 60–80°C can yield the target compound. Side reactions, such as elimination or over-oxidation, can be minimized by controlling temperature and stoichiometry. Purification via fractional distillation or column chromatography is critical to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR can confirm ether linkages (δ 3.3–4.0 ppm for -O-CH- groups) and alkyl chain integration.

- IR Spectroscopy : Absorbance at ~1100 cm (C-O-C stretching) and absence of -OH peaks (~3200 cm) verify ester/ether formation.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) can confirm molecular weight (e.g., CHO) and fragmentation patterns .

Q. What are the key physicochemical properties (e.g., solubility, boiling point) critical for handling this compound in laboratory settings?

- Answer : The compound’s amphiphilic nature (due to ether and alkyl chains) grants solubility in polar (e.g., ethanol) and nonpolar solvents (e.g., hexane). Boiling points for similar glycol ethers range from 200–250°C, requiring controlled distillation. Density (~0.95–1.05 g/cm) and viscosity data are essential for solvent selection in reactions .

Advanced Research Questions

Q. What strategies can optimize the selectivity of this compound synthesis to minimize by-products like oxidized derivatives?

- Answer : Use inert atmospheres (N/Ar) to prevent oxidation. Catalytic systems (e.g., phase-transfer catalysts) improve reaction efficiency. Monitoring via TLC or GC-MS helps identify intermediates (e.g., aldehydes from over-oxidation). Adjusting pH (neutral to slightly basic) reduces ester hydrolysis risks .

Q. How does the compound’s stability under varying pH and temperature conditions affect its applicability in drug delivery systems?

- Answer : Stability studies (e.g., HPLC or UV-Vis monitoring) under physiological pH (7.4) and elevated temperatures (37°C) reveal degradation kinetics. Ether bonds are generally stable under acidic/basic conditions compared to esters, making the compound suitable for sustained-release formulations. However, autoxidation in aqueous buffers may require antioxidants (e.g., BHT) .

Q. What computational modeling approaches are suitable for predicting the interaction of this ether with biological membranes?

- Answer : Molecular dynamics (MD) simulations using force fields (e.g., CHARMM or GROMACS) can model lipid bilayer penetration. Parameters like logP (≈2.5–3.5) and Hansen solubility parameters predict membrane permeability. QSAR models correlate structural features (e.g., alkyl chain length) with cytotoxicity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported toxicity data for glycol ether derivatives in different experimental models?

- Answer : Variations in toxicity (e.g., hepatotoxicity vs. nephrotoxicity) may arise from metabolic differences (e.g., species-specific cytochrome P450 activity). Cross-validate using:

- In vitro assays : HepG2 (human) vs. primary rodent hepatocytes.

- Biomarker analysis : Quantify urinary alkoxyacetic acids (metabolites) via LC-MS/MS .

- Dose-response studies : Compare NOAEL/LOAEL thresholds across models .

Methodological Notes

- Safety Protocols : Always use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory and dermal irritation. Waste disposal must follow local regulations for glycol ethers .

- Data Reproducibility : Report reaction conditions (solvent purity, catalyst batch) and analytical parameters (e.g., NMR shimming, column type for HPLC) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.